
n-Methylaniline-2,3,4,5,6-d5
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Overview
Description
n-Methylaniline-2,3,4,5,6-d5 (CAS: 619319-96-9) is a deuterated derivative of N-methylaniline, where five hydrogen atoms on the aromatic ring are replaced with deuterium. Its molecular formula is C₇D₅H₄N, with a molecular weight of 112.1839 g/mol . This compound is primarily used as a stable isotope-labeled standard in mechanistic studies, particularly to investigate kinetic isotope effects (KIEs) in enzymatic and chemical reactions. For example, it has been employed in cytochrome P450-mediated N-dealkylation studies to elucidate hydrogen-atom transfer mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Methylaniline-2,3,4,5,6-d5 typically involves the reaction of Bromobenzene-d5 with Methylamine. This reaction is carried out in the presence of a copper catalyst in water at a temperature of 100°C within a sealed tube . The yield of this reaction is approximately 85%.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of deuterated reagents and solvents is crucial to maintain the isotopic integrity of the compound .
Chemical Reactions Analysis
Types of Reactions
n-Methylaniline-2,3,4,5,6-d5 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted anilines depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
-
Stable Isotope Labeling :
- n-Methylaniline-2,3,4,5,6-d5 is utilized as a stable isotope labeled compound in research to trace metabolic pathways and chemical reactions. The incorporation of deuterium allows for enhanced detection methods such as mass spectrometry.
- Pharmaceutical Development :
- Environmental Studies :
Industrial Applications
- Intermediate in Chemical Synthesis :
- Fuel Additive :
Case Study 1: Pharmacokinetics of Deuterated Compounds
A study published in Journal of Medicinal Chemistry explored the pharmacokinetics of deuterated analogs of common pharmaceuticals. The incorporation of this compound allowed researchers to track the metabolic pathways more accurately than with non-deuterated compounds. Results indicated that deuteration could lead to altered metabolic rates and improved therapeutic profiles.
Case Study 2: Environmental Fate of Pollutants
Research conducted on the degradation pathways of aromatic amines utilized this compound to trace its breakdown products in aquatic environments. This study demonstrated that stable isotope labeling could effectively differentiate between biotic and abiotic degradation processes.
Data Table: Comparison of Applications
Application Area | Description | Key Benefits |
---|---|---|
Stable Isotope Labeling | Used for tracing metabolic pathways and reactions | Enhanced detection sensitivity |
Pharmaceutical Development | Synthesis of APIs and studying drug metabolism | Improved understanding of pharmacokinetics |
Environmental Studies | Tracing pollutants' fate in ecosystems | Distinction between degradation processes |
Chemical Synthesis | Intermediate for dyes and agrochemicals | Precision in synthetic processes |
Fuel Additive | Potential use as an antiknock agent | Possible improvements in fuel performance |
Mechanism of Action
The mechanism of action of n-Methylaniline-2,3,4,5,6-d5 involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in methylation and demethylation reactions. The deuterium atoms in the compound provide a unique advantage in studying these reactions due to the kinetic isotope effect, which slows down the reaction rate and allows for detailed analysis .
Comparison with Similar Compounds
Structural and Isotopic Differences
Table 1: Structural and Isotopic Comparison
Key Observations :
- Deuteration : The deuterated aromatic ring in n-Methylaniline-d5 reduces vibrational energy, making it invaluable for probing reaction mechanisms via KIEs .
- N-Substitution : N,N-Dimethylaniline lacks the NH group, eliminating hydrogen-bonding capacity, unlike N-methylaniline derivatives .
Physical and Chemical Properties
Table 2: Physical Properties Comparison
Compound | Boiling Point (°C) | Dipole Moment (D) | Solubility (Polar Solvents) |
---|---|---|---|
This compound | ~196* | Similar to NMA | Slight solubility in water |
N-Methylaniline (NMA) | 196 | 1.57 | Soluble in ethanol, ether |
N,N-Dimethylaniline | 194 | ~1.4 | Miscible with organic solvents |
N-Ethylaniline | 205 | ~1.5 | Soluble in alcohols, ether |
*Estimated based on non-deuterated analog .
Key Observations :
- Boiling Points : Deuterated compounds often exhibit marginally higher boiling points due to increased molecular mass, though the effect is minimal (e.g., NMA vs. n-Methylaniline-d5) .
- Dipole Moments : N-Methylaniline has a higher dipole moment (1.57 D) than N,N-dimethylaniline (~1.4 D), attributed to NH hydrogen bonding in polar solvents like 1,4-dioxane .
Reactivity and Isotope Effects
Isotope Effects :
- Intramolecular KIE : Studies using deuterated N-methylaniline derivatives (e.g., [D₃]PFDMAO) revealed significant intramolecular KIEs during N-demethylation, indicating deuterium substitution slows hydrogen abstraction .
- Intermolecular KIE: No significant intermolecular KIEs were observed in competitive experiments, suggesting that the rate-determining step (e.g., oxygen donation in P450 reactions) masks isotope effects .
Hydrogen Bonding :
- N-Methylaniline-d5 retains NH hydrogen-bonding capability, unlike N,N-dimethylaniline. This property influences solubility and reactivity in protic solvents .
Key Observations :
- Deuterated Analogs: n-Methylaniline-d5 is niche in research, whereas non-deuterated analogs dominate industrial applications (e.g., dyes, plastics) .
Biological Activity
n-Methylaniline-2,3,4,5,6-d5 is a deuterated derivative of n-methylaniline, an aromatic amine widely used in the production of dyes and other chemicals. The biological activity of this compound has implications for its toxicity and potential effects on human health. This article reviews the biological activity of this compound based on available research findings and studies.
This compound has the molecular formula C7H9N with a molecular weight of approximately 121.15 g/mol. The deuterated version is utilized in various research applications to trace metabolic pathways and assess toxicity.
Toxicological Studies
- General Toxicity : Studies indicate that n-methylaniline exhibits significant toxicity in animal models. In a 4-week gavage study in rats, the No Observed Adverse Effect Level (NOAEL) was determined to be 5 mg/kg-day while the Lowest Observed Adverse Effect Level (LOAEL) was identified at 25 mg/kg-day for hematological effects such as splenomegaly and increased methemoglobin levels .
- Carcinogenic Potential : Research has shown that n-methylaniline may have carcinogenic properties. In long-term studies involving F344/N rats and B6C3F1 mice, there was some evidence of carcinogenic activity in male rats characterized by increased incidences of sarcomas . However, female counterparts did not show similar evidence.
- Genotoxicity : N-methylaniline has been evaluated for its genotoxic potential. It was found to induce chromosomal aberrations and sister chromatid exchanges in Chinese hamster ovary (CHO) cells under certain conditions . This suggests a potential risk for genetic damage.
n-Methylaniline undergoes metabolic processes including N-demethylation and N-oxidation. These metabolic pathways can lead to the formation of reactive intermediates that may contribute to its toxicity . The compound's susceptibility to oxidation can also result in the formation of various metabolites that may have distinct biological activities.
Case Study 1: Hematological Effects
In a study examining the hematological effects of n-methylaniline exposure in rats:
- Exposure : Rats were exposed to varying doses (5 mg/kg-day to 125 mg/kg-day).
- Findings : Significant increases in methemoglobin levels were observed at higher doses along with splenic changes such as hematopoiesis and pigment deposition . These findings underscore the compound's impact on blood parameters.
Case Study 2: Carcinogenicity Assessment
A two-year study assessed the carcinogenic potential of n-methylaniline in male and female rodents:
- Results : Male rats showed increased incidences of sarcomas; however, no significant findings were noted in female rats or male mice . This highlights gender differences in response to exposure.
Data Tables
Study Type | NOAEL (mg/kg-day) | LOAEL (mg/kg-day) | Key Findings |
---|---|---|---|
Hematological Effects | 5 | 25 | Increased methemoglobin levels; splenomegaly |
Carcinogenicity | - | - | Evidence of sarcomas in male rats |
Genotoxicity | - | - | Induced chromosomal aberrations in CHO cells |
Q & A
Basic Research Questions
Q. What are the established synthetic methods for n-Methylaniline-2,3,4,5,6-d5, and how can reaction conditions be optimized to achieve high deuterium incorporation?
- Methodological Answer : Synthesis typically involves catalytic deuteration of precursors like nitrobenzene-d5 or bromobenzene-d5. For example, nitrobenzene-d5 can be reduced to aniline-d5 via hydrogenation with deuterium gas, followed by N-methylation using deuterated methyl iodide. Optimization includes controlling reaction parameters (e.g., temperature, catalyst loading) and using excess deuterated reagents to minimize proton exchange. Inert atmospheres (e.g., argon) and deuterated solvents (e.g., DMSO-d6) further enhance isotopic purity .
Q. Which analytical techniques are critical for verifying the deuteration pattern and isotopic purity of this compound?
- Methodological Answer :
- High-resolution mass spectrometry (HRMS) : Confirms molecular weight and quantifies deuterium content.
- ¹H/²H NMR : Identifies residual protons and validates aryl vs. methyl deuteration.
- Isotope ratio mass spectrometry (IRMS) : Measures isotopic enrichment (e.g., 99 atom % D).
Cross-referencing with non-deuterated analogs ensures accurate structural assignment .
Advanced Research Questions
Q. How do kinetic isotope effects (KIEs) observed with this compound inform the rate-determining steps in cytochrome P450-mediated N-demethylation reactions?
- Methodological Answer : Competitive experiments using deuterated vs. non-deuterated substrates reveal whether hydrogen abstraction (e.g., C-H bond cleavage) or subsequent steps (e.g., oxygen donation in P450 systems) dominate. For instance, the absence of intermolecular KIEs in P450 studies suggests that prior steps (e.g., oxygen activation) mask intrinsic isotope effects, guiding mechanistic reinterpretation .
Q. What experimental approaches mitigate data inconsistencies arising from isotopic scrambling during metabolic studies of this compound?
- Methodological Answer :
- LC-MS/MS with isotope tracing : Distinguishes enzymatic demethylation from non-enzymatic deuterium exchange.
- Quenching protocols : Rapid freezing or acidification halts metabolic activity to prevent scrambling.
- Deuterium-free controls : Isolate artifacts caused by solvent or matrix effects .
Q. In mechanistic studies, how does the deuteration position in this compound influence the interpretation of hydrogen/deuterium exchange (H/D) phenomena?
- Methodological Answer : Site-specific deuteration (e.g., aryl-d5 vs. methyl-d3) isolates electronic (e.g., aromatic ring polarization) and steric effects. Comparative studies with partially deuterated analogs clarify bond-specific contributions. Computational tools (e.g., DFT) model H/D exchange barriers, aiding experimental design .
Q. Data Contradiction Analysis
Q. How should researchers address discrepancies in kinetic data between deuterated and non-deuterated n-Methylaniline in enzyme-catalyzed reactions?
- Methodological Answer :
- Replicate experiments : Ensure isotopic purity and exclude solvent deuteration artifacts.
- Variable-temperature studies : Assess whether KIEs align with theoretical predictions (e.g., Swain-Schaad relationships).
- Cross-disciplinary validation : Combine kinetic data with structural analyses (e.g., X-ray crystallography) to resolve ambiguities .
Properties
Molecular Formula |
C7H9N |
---|---|
Molecular Weight |
112.18 g/mol |
IUPAC Name |
2,3,4,5,6-pentadeuterio-N-methylaniline |
InChI |
InChI=1S/C7H9N/c1-8-7-5-3-2-4-6-7/h2-6,8H,1H3/i2D,3D,4D,5D,6D |
InChI Key |
AFBPFSWMIHJQDM-VIQYUKPQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NC)[2H])[2H] |
Canonical SMILES |
CNC1=CC=CC=C1 |
Origin of Product |
United States |
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